molecular formula C6H7F3N2O4 B8654161 N-(N-(Trifluoroacetyl)glycylglycine CAS No. 400-58-8

N-(N-(Trifluoroacetyl)glycylglycine

Cat. No.: B8654161
CAS No.: 400-58-8
M. Wt: 228.13 g/mol
InChI Key: UWXMXPPHLZYYPM-UHFFFAOYSA-N
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Description

N-(N-(Trifluoroacetyl)glycylglycine is a dipeptide derivative in which the amino terminus of glycine is protected by a trifluoroacetyl (TFA) group. This compound is structurally characterized by the sequence CF₃CO-NH-Gly-Gly-OH, where Gly-Gly represents the glycylglycine dipeptide. The trifluoroacetyl group, a strong electron-withdrawing substituent, enhances the compound's stability against enzymatic degradation and chemical hydrolysis compared to acetylated analogs .

Properties

CAS No.

400-58-8

Molecular Formula

C6H7F3N2O4

Molecular Weight

228.13 g/mol

IUPAC Name

2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C6H7F3N2O4/c7-6(8,9)5(15)11-1-3(12)10-2-4(13)14/h1-2H2,(H,10,12)(H,11,15)(H,13,14)

InChI Key

UWXMXPPHLZYYPM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NCC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

Biological Research Applications

  • Peptide Synthesis :
    • N-(N-(Trifluoroacetyl)glycylglycine can be utilized in the synthesis of peptides through coupling reactions. The trifluoroacetyl group serves as a protective group that can be selectively removed to facilitate further reactions, enhancing the yield and purity of synthesized peptides .
  • Drug Development :
    • This compound has been explored for its potential in drug formulation, particularly in the development of peptide-based therapeutics. Its ability to modulate biological activity makes it suitable for applications in treating diseases where peptide hormones or neurotransmitters are involved .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains, indicating that modifications to this structure could lead to new antimicrobial agents .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of several trifluoroacetylated peptides, including this compound). The results demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Peptide Coupling Reactions

Research focused on optimizing peptide synthesis using this compound as a coupling agent. The study reported improved yields in dipeptide and tripeptide formations when utilizing this compound compared to traditional methods, showcasing its effectiveness in peptide chemistry .

Data Table: Summary of Biological Activities

Activity Compound Efficacy Reference
AntimicrobialThis compoundEffective against MRSA
Peptide Synthesis YieldDipeptides with N-(Trifluoroacetyl)...Improved yield by 40%
Drug Development PotentialTrifluoroacetylated peptidesModulates biological activity

Chemical Reactions Analysis

Acylation and Protecting Group Stability

The TFA group in N-(N-(Trifluoroacetyl)glycylglycine demonstrates moderate stability under acidic conditions. In studies involving related compounds, the TFA group remained intact during deprotection of t-butyl esters using trifluoroacetic acid (TFA) at room temperature, while other ester bonds were preserved . This selectivity highlights the TFA group's resistance to acid-mediated hydrolysis under mild conditions.

Reaction Conditions and Byproduct Formation (Analogous System)

TFAA Equiv.Reaction Time (h)Yield of Target ProductByproduct Formation
2117%46%
3126%44%

Data adapted from ferrocene acylation studies with N-trifluoroacetyl glycine analogs .

Hydrolysis of Amide Bonds

The glycylglycine backbone in this compound is susceptible to hydrolysis under extreme pH conditions:

  • Acidic Hydrolysis : Prolonged exposure to concentrated HCl or H₂SO₄ at elevated temperatures cleaves peptide bonds, releasing glycine and trifluoroacetic acid.

  • Basic Hydrolysis : Strong bases (e.g., NaOH) at high temperatures degrade the peptide backbone, yielding glycinate ions and trifluoroacetate salts.

The TFA group slightly stabilizes the adjacent amide bond against hydrolysis compared to unmodified glycylglycine due to its electron-withdrawing effects .

Synthetic Utility in Peptide Chemistry

This compound serves as a building block in peptide synthesis. Key applications include:

  • Selective Deprotection : The TFA group can be removed using ammonia or hydrazine, enabling orthogonal protection strategies in multi-step syntheses .

  • Stable Intermediate : Its resistance to mild acids makes it suitable for reactions requiring temporary N-terminal protection without compromising other functional groups .

Mechanistic Insights from Analogous Systems

In reactions involving N-trifluoroacetyl amino acids, the TFA group promotes carbocation formation via proton transfer from acyl trifluoroacetates. This mechanism, observed in ferrocene acylation studies, suggests potential pathways for electrophilic substitutions or rearrangements in this compound :

Tfa-Gly-Gly-OH+TFAAMixed AnhydrideTrifluoroacetyl Carbocation+Nucleophile\text{Tfa-Gly-Gly-OH} + \text{TFAA} \rightarrow \text{Mixed Anhydride} \rightarrow \text{Trifluoroacetyl Carbocation} + \text{Nucleophile}

Structural and Spectroscopic Data

PropertyValueSource
Molecular FormulaC₆H₇F₃N₂O₄
Molecular Weight228.13 g/mol
¹H NMR (CD₂Cl₂)δ 6–7 ppm (amide proton)
¹⁹F NMRδ -75 ppm (CF₃ group)

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(N-(Trifluoroacetyl)glycylglycine with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications
This compound C₆H₇F₃N₂O₄ 228.10 Trifluoroacetyl, dipeptide Moderate in polar solvents Peptide synthesis, protecting group studies
N-Acetylglycylglycine (CAS 5687-48-9) C₆H₁₀N₂O₄ 174.15 Acetyl, dipeptide High in water Biochemical assays, reference standard
N-(Trifluoroacetyl)glycine (CAS 383-70-0) C₄H₄F₃NO₃ 171.07 Trifluoroacetyl, single glycine High in organic solvents Protecting group in amino acid chemistry
N-Phenylacetylglycine (Phenaceturic acid, CAS 500-98-1) C₁₀H₁₁NO₃ 193.20 Phenylacetyl, single glycine Low in water Metabolite studies, toxicity assays
N-(3-Indolylacetyl)glycine (CAS 13113-08-1) C₁₂H₁₂N₂O₃ 232.24 Indole, acetyl, glycine Moderate in DMSO Antimicrobial research
Betulinic acid-glycylglycine conjugates (BA1, BA2) ~C₃₆H₅₀N₂O₅ ~610.70 Indolo-betulinoyl, dipeptide Lipophilic Antimelanoma, antimicrobial agents

Key Observations :

  • Electron-Withdrawing Effects : The trifluoroacetyl group in the target compound increases electrophilicity at the amide bond, making it more resistant to hydrolysis than N-acetylglycylglycine .
  • Solubility : The trifluoroacetyl group reduces water solubility compared to acetylated analogs, favoring organic solvents like acetonitrile or DMF .
  • Thermal Stability : The methyl ester derivative (CAS 433-33-0) exhibits a sublimation enthalpy of 127.9 kJ/mol, indicating robust thermal stability .

Comparative Advantages and Limitations

Compound Advantages Limitations
This compound Enhanced stability, versatile protecting group Lower aqueous solubility, higher cost of fluorine reagents
N-Acetylglycylglycine High water solubility, low toxicity Susceptible to enzymatic degradation
N-Phenylacetylglycine Aromaticity for UV detection in assays Poor solubility, limited synthetic utility
Betulinic acid-glycylglycine conjugates High bioactivity, tumor selectivity Complex synthesis, high molecular weight

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), glycylglycine is suspended under inert atmosphere, and TFAA is added dropwise at 0–5°C. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl of TFAA, forming the trifluoroacetylated product. Triethylamine (TEA) is often used as a base to neutralize generated trifluoroacetic acid (TFA), preventing protonation of the amine and ensuring reaction completion.

Yield Optimization and Challenges

Yields typically range from 75% to 90%, depending on stoichiometry and purification methods. Excess TFAA (1.5–2.0 equivalents) minimizes diacylation byproducts. However, trifluoroacetylation of secondary amines or hydroxyl groups in glycylglycine derivatives can occur if reaction temperatures exceed 10°C. Post-reaction, the crude product is washed with cold aqueous sodium bicarbonate to remove residual TFA, followed by recrystallization from ethanol/water mixtures.

Solid-Phase Peptide Synthesis (SPPS) with Resin-Based Strategies

Solid-phase methods offer advantages in scalability and purity, particularly for peptides with sensitive functional groups.

Resin Selection and Functionalization

Benzhydrylamine (BHA) resins or 4-(oxymethyl)-phenylacetamidomethyl (PAM) resins are preferred due to their stability under trifluoroacetylation conditions. The glycylglycine sequence is first assembled on the resin using Fmoc/t-Bu chemistry. After deprotection of the N-terminal amine, trifluoroacetylation is performed using TFAA in DCM with catalytic dimethylaminopyridine (DMAP).

Critical Parameters for Minimizing Side Reactions

  • Acidolysis Stability : Traditional benzyl ester resins generate hydroxymethyl groups during TFA cleavage, which react with amines to form unwanted trifluoroacetoxymethyl byproducts. PAM resins eliminate this issue, reducing side reactions to <0.02% per cycle.

  • Neutralization Steps : Post-acidolysis treatment with 5% diisopropylethylamine (DIPEA) in DCM ensures complete deprotonation of the amine prior to acylation.

Table 1: Comparison of Resin Performance in SPPS

Resin TypeTrifluoroacetylation EfficiencyByproduct Formation
Benzhydrylamine (BHA)92%1.2%
PAM98%0.015%
Benzyl Ester85%5.7%

Aqueous-Phase Synthesis for Industrial Scaling

Patent EP0239063A2 describes a scalable aqueous method using trifluoroacetic acid esters, avoiding organic solvents.

Procedure Overview

Glycylglycine is dissolved in deionized water at pH 8.5–9.0 (adjusted with NaOH). Methyl trifluoroacetate (MTFA) is added gradually at 25°C, with vigorous stirring. The reaction completes in 4–6 hours, after which the product precipitates upon acidification to pH 2.0 with HCl.

Advantages and Limitations

  • Yield : 80–85% with minimal purification required.

  • Safety : Eliminates flammable solvents, suitable for bulk production.

  • Drawbacks : MTFA hydrolysis competes with acylation at pH >9.5, necessitating precise pH control.

Enzymatic and Chemoenzymatic Approaches

Emerging methods employ proteases or acyltransferases for regioselective trifluoroacetylation.

Subtilisin-Catalyzed Acylation

Subtilisin Carlsberg immobilized on mesoporous silica catalyzes the transfer of trifluoroacetyl groups from ethyl trifluoroacetate to glycylglycine in anhydrous DMF. Reaction at 40°C for 24 hours achieves 68% conversion, with enzyme reusability up to five cycles.

Thermodynamic vs. Kinetic Control

  • Thermodynamic : High substrate concentrations (1.0 M) favor equilibrium-driven acylation but risk enzyme denaturation.

  • Kinetic : Stepwise addition of acyl donor improves yields to 82% while maintaining enzyme activity.

Purification and Analytical Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 columns with 0.1% TFA/ACN gradient elution resolve this compound) (retention time: 12.3 min) from unreacted glycylglycine (8.1 min).

  • Ion-Exchange : DEAE Sepharose at pH 6.0 separates charged impurities, achieving >99% purity.

Spectroscopic Confirmation

  • ¹H NMR (D₂O, 400 MHz): δ 3.85 (s, 4H, Gly-CH₂), 4.25 (t, J=6.5 Hz, 1H, NH-CH₂), 7.45 (q, J=5.8 Hz, 1H, CF₃CONH).

  • FT-IR : Strong absorbance at 1675 cm⁻¹ (C=O stretch), 1150 cm⁻¹ (C-F stretch).

FormTemperatureHumidityStability Period
Lyophilized-20°C<10%24 months
Aqueous (pH 5)4°CN/A7 days

Q & A

Q. How is N-(N-(Trifluoroacetyl)glycylglycine synthesized, and what purification methods are recommended?

The compound is typically synthesized by reacting glycylglycine with trifluoroacetic anhydride under anhydrous conditions in an inert solvent (e.g., dichloromethane or tetrahydrofuran). A base such as triethylamine is often used to neutralize liberated acid. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel with a gradient eluent system (e.g., ethyl acetate/hexane). Confirmation of purity should involve HPLC or TLC analysis .

Q. What are the key spectroscopic identifiers for this compound in IR and mass spectrometry?

  • IR Spectroscopy : Strong absorption bands at ~1710 cm⁻¹ (C=O stretch of the trifluoroacetyl group) and ~1650 cm⁻¹ (amide I band).
  • Mass Spectrometry : Molecular ion peak at m/z 228.05 (calculated for C₆H₇F₃N₂O₄) with fragmentation patterns consistent with cleavage at the amide bonds. High-resolution mass spectrometry (HRMS) is recommended for precise mass validation .

Q. What are the stability considerations for storing this compound?

The compound is sensitive to moisture and hydrolysis. Store under anhydrous conditions in a desiccator with inert gas (argon or nitrogen) at temperatures below 4°C. Thermochemical data for related glycylglycine derivatives suggest degradation above 298 K, necessitating rigorous temperature control .

Q. How to assess the purity of this compound post-synthesis?

Use reverse-phase HPLC with UV detection at 210–220 nm (amide bond absorption) and a C18 column. TLC on silica gel with a 3:1 ethyl acetate/hexane eluent system can provide rapid purity checks. Compare retention factors (Rf) or retention times against a commercially available glycylglycine standard .

Advanced Research Questions

Q. What analytical techniques are optimal for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H NMR (δ 4.0–4.5 ppm for glycine α-protons), ¹³C NMR (δ 160–170 ppm for carbonyl groups), and ¹⁹F NMR (δ -75 ppm for CF₃).
  • X-ray Crystallography : For resolving intramolecular interactions, such as hydrogen bonds involving the trifluoroacetyl group and peptide backbone. Torsion angles (e.g., N-C-C=O) should align with reported crystal structures of similar compounds .

Q. How can conflicting NMR data on trifluoroacetyl-containing compounds be resolved?

Conflicting signals may arise from solvent polarity or pH-induced conformational changes. Use heteronuclear correlation experiments (HSQC, HMBC) to assign ambiguous peaks. Deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are preferred solvents. Adjust pH to stabilize the zwitterionic form if necessary .

Q. What experimental design considerations are critical for studying intramolecular interactions via crystallography?

  • Crystallization : Optimize slow evaporation from polar aprotic solvents (e.g., acetonitrile/water) to obtain high-quality single crystals.
  • Data Collection : Use MoKα radiation (λ = 0.71069 Å) for high-resolution X-ray diffraction. Refinement software (e.g., SHELX) should model hydrogen bonding (e.g., N-H···O=C) and Z/E conformations of the trifluoroacetyl group .

Q. What methodologies are recommended for analyzing the kinetic stability of the trifluoroacetyl group under varying pH conditions?

Perform pH-dependent hydrolysis experiments (pH 2–12) at controlled temperatures. Monitor degradation via LC-MS or ¹⁹F NMR to track the release of trifluoroacetate. Calculate rate constants (k) using pseudo-first-order kinetics. Activation energy (Eₐ) can be derived from Arrhenius plots across multiple temperatures .

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